A Technical Guide to the Spectroscopic Characterization of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
A Technical Guide to the Spectroscopic Characterization of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. As a key building block in medicinal chemistry, particularly in the synthesis of PROTACs and other therapeutics, a thorough understanding of its structural and electronic properties is paramount.[1] This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also insights into the experimental rationale and interpretation, ensuring a robust foundation for its application in research and development.
The bicyclo[1.1.1]pentane (BCP) cage is a fascinating three-dimensional bioisostere for phenyl rings and other rigid linkers, offering improved physicochemical properties such as enhanced solubility and metabolic stability in drug candidates.[2][3] The title compound, with its orthogonal carboxylic acid and methyl ester functionalities, is a versatile synthon for further chemical elaboration.
Molecular Structure and Key Features
2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid (Molecular Formula: C9H12O4, Molecular Weight: 184.19 g/mol ) possesses a highly strained and rigid BCP core.[1][4] The bridgehead positions are substituted with a methoxycarbonyl group and an acetic acid moiety, providing two distinct points for chemical modification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid, both ¹H and ¹³C NMR provide unambiguous evidence for its unique structure. The high symmetry of the BCP core significantly simplifies the spectra.
¹H NMR Spectroscopy
The ¹H NMR spectrum is characterized by sharp singlets, a direct consequence of the BCP cage's symmetry and the absence of vicinal protons on the cage.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically broad and downfield, its exact position being dependent on concentration and solvent. |
| 3.68 | Singlet | 3H | -OCH₃ | This is a characteristic singlet for a methyl ester.[3][5] |
| 2.31 | Singlet | 6H | BCP cage -CH- | The six equivalent methine protons on the BCP cage give rise to a sharp singlet.[3][5] |
| 2.25 (predicted) | Singlet | 2H | -CH₂-COOH | The methylene protons adjacent to the carboxylic acid are expected to appear as a singlet, slightly downfield from the BCP cage protons due to the influence of the carbonyl group. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.[6]
-
Acquisition Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4 s
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.[6]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum further confirms the molecular structure, with distinct signals for the carbonyl carbons, the BCP cage, and the methyl ester.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 178.0 (predicted) | -COOH | The carboxylic acid carbonyl carbon is expected in this downfield region. |
| 170.3 | -COOCH₃ | The ester carbonyl carbon signal is consistent with published data for the precursor.[3][5] |
| 54.3 | BCP cage -CH- | The six equivalent methine carbons of the BCP cage.[3][5] |
| 51.9 | -OCH₃ | The carbon of the methyl ester group.[3][5] |
| 45.8 | BCP bridgehead C | The quaternary bridgehead carbon attached to the acetic acid moiety.[3][5] |
| 40.0 (predicted) | -CH₂-COOH | The methylene carbon adjacent to the carboxylic acid. |
| 28.5 | BCP bridgehead C | The quaternary bridgehead carbon attached to the methoxycarbonyl group.[3][5] |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.[6]
-
Acquisition Parameters:
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled.
-
-
Processing: Apply a Fourier transform and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad | O-H stretch | The broad absorption is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |
| 1735-1750 | Strong | C=O stretch (ester) | The ester carbonyl stretch is typically at a higher frequency than the carboxylic acid carbonyl. |
| 1700-1725 | Strong | C=O stretch (acid) | The carboxylic acid carbonyl stretch. |
| 1100-1300 | Strong | C-O stretch | Stretching vibrations of the ester and carboxylic acid C-O bonds. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Table 4: Predicted Mass Spectrometry Data (ESI-TOF)
| m/z (charge/mass ratio) | Ion | Rationale |
| 185.0814 | [M+H]⁺ | Calculated for C₉H₁₃O₄⁺. This corresponds to the protonated molecule.[3][5] |
| 207.0633 | [M+Na]⁺ | Calculated for C₉H₁₂O₄Na⁺. Adduct with sodium is commonly observed. |
| 169.0506 | [M-H]⁻ | Calculated for C₉H₁₁O₄⁻. The deprotonated molecule in negative ion mode.[7] |
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.[6]
-
Acquisition Parameters:
-
Ionization mode: Positive and/or negative ESI.
-
Mass range: m/z 50-500.
-
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition.
Visualizing the Structure and Data
To aid in the understanding of the molecular structure and its spectroscopic features, the following diagrams are provided.
Figure 1: 2D representation of the molecular structure of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid.
Figure 2: A generalized workflow for the synthesis and spectroscopic characterization of the title compound.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 2-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid. By combining experimental data from closely related analogs with predictive analysis, we have established a robust spectroscopic profile for this important building block. The provided protocols are designed to be self-validating and serve as a reliable resource for researchers in the field of medicinal chemistry and drug discovery. The unique spectral features, largely dictated by the rigid and symmetric bicyclo[1.1.1]pentane core, are key identifiers for this compound and its derivatives.
References
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Grygorenko, O. O., et al. (2021). Bicyclo[1.1.1]pentane Ketones via Friedel–Crafts Acylation. The Journal of Organic Chemistry. Available at: [Link]
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Princeton University. (n.d.). Letter. Available at: [Link]
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry. Available at: [Link]
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Ripenko, V., et al. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). PubMed Central. Available at: [Link]
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PubChem. (n.d.). 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid. Available at: [Link]
- Google Patents. (n.d.). WO2017157932A1 - Method of preparing substituted bicyclo[1 1 1]pentanes.
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Request PDF. (n.d.). Bridge Chlorinated Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acids. Available at: [Link]
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Wiley Online Library. (n.d.). Bicyclo[1.1.1]pentane-1-carboperoxoic acid, 3-(methoxycarbonyl)-, 1,1-dimethylethyl ester. Available at: [Link]
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Wiley Online Library. (n.d.). Reac-ind 725..742. Available at: [Link]
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ResearchGate. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]
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